2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol is a chemical compound characterized by the presence of a triazene group attached to a nitrophenyl ring and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol typically involves the reaction of 4-nitroaniline with methyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to diazotization followed by coupling with ethylene glycol to yield the final product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazene group can participate in nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazene derivatives.
Scientific Research Applications
2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazene group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, potentially disrupting their normal functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-1-Methyl-3-(4-methylphenyl)triaz-2-en-1-yl]ethan-1-ol
- 2-[(2E)-1-Methyl-3-(4-chlorophenyl)triaz-2-en-1-yl]ethan-1-ol
- 2-[(2E)-1-Methyl-3-(4-fluorophenyl)triaz-2-en-1-yl]ethan-1-ol
Uniqueness
2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. The combination of the triazene and nitrophenyl groups in a single molecule provides a versatile scaffold for further chemical modifications and exploration of new applications.
Properties
CAS No. |
69839-08-3 |
---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
2-[methyl-[(4-nitrophenyl)diazenyl]amino]ethanol |
InChI |
InChI=1S/C9H12N4O3/c1-12(6-7-14)11-10-8-2-4-9(5-3-8)13(15)16/h2-5,14H,6-7H2,1H3 |
InChI Key |
QBRKWNHLKMEVQK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)N=NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.